Ganfeborole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK3036656 involves the application of the oxaborole tRNA trapping (OBORT) mechanism. This mechanism was initially described by Rock and Mao et al. in 2007.
Industrial Production Methods
Industrial production methods for GSK3036656 are designed to ensure high yield and purity. These methods involve optimizing reaction conditions such as temperature, pressure, and solvent systems to maximize the efficiency of the synthetic process. The final product is subjected to rigorous quality control measures to ensure its suitability for clinical use .
Chemical Reactions Analysis
Types of Reactions
GSK3036656 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: GSK3036656 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving GSK3036656 include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of GSK3036656 depend on the specific reaction conditions and reagents used. These products are typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) .
Scientific Research Applications
Mechanism of Action
GSK3036656 exerts its effects by inhibiting the enzyme leucyl-tRNA synthetase in Mycobacterium tuberculosis. This enzyme is essential for protein synthesis, as it catalyzes the attachment of leucine to its corresponding tRNA. By inhibiting this enzyme, GSK3036656 disrupts protein synthesis, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
Tavaborole: A boron-based compound used to treat fungal infections, tavaborole also inhibits leucyl-tRNA synthetase but is structurally different from GSK3036656.
Uniqueness
GSK3036656 is unique due to its high specificity for Mycobacterium tuberculosis leucyl-tRNA synthetase, its low effective dose, and its potential to be part of simpler and shorter treatment regimens for tuberculosis. Its novel mechanism of action and low likelihood of developing drug resistance make it a promising candidate for future tuberculosis therapies .
Properties
CAS No. |
2131798-12-2 |
---|---|
Molecular Formula |
C10H13BClNO4 |
Molecular Weight |
257.48 g/mol |
IUPAC Name |
2-[[(3S)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol |
InChI |
InChI=1S/C10H13BClNO4/c12-6-1-2-7(16-4-3-14)10-9(6)8(5-13)17-11(10)15/h1-2,8,14-15H,3-5,13H2/t8-/m1/s1 |
InChI Key |
DJUOWOXTPXUHDQ-MRVPVSSYSA-N |
SMILES |
B1(C2=C(C=CC(=C2C(O1)CN)Cl)OCCO)O |
Isomeric SMILES |
B1(C2=C(C=CC(=C2[C@H](O1)CN)Cl)OCCO)O |
Canonical SMILES |
B1(C2=C(C=CC(=C2C(O1)CN)Cl)OCCO)O |
Synonyms |
3-(aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo(c)(1,2)oxaborol-1(3H)-ol GSK3036656 GSK656 |
Origin of Product |
United States |
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